molecular formula C13H9N3O5 B1607001 3,5-dinitro-N-phenylbenzamide CAS No. 7461-51-0

3,5-dinitro-N-phenylbenzamide

Cat. No. B1607001
CAS RN: 7461-51-0
M. Wt: 287.23 g/mol
InChI Key: JNIVGHFBGSNDHF-UHFFFAOYSA-N
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Description

3,5-dinitro-N-phenylbenzamide is an organic compound with the molecular formula C13H9N3O5 . It has a molecular weight of 287.228 Da .


Synthesis Analysis

The synthesis of 3,5-dinitro-N-phenylbenzamide and its derivatives has been reported in the literature . The structures of the synthesized compounds were characterized by FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of 3,5-dinitro-N-phenylbenzamide consists of a benzamide core with two nitro groups at the 3 and 5 positions of the benzene ring . The molecule also contains a phenyl group attached to the nitrogen atom of the amide group .

Scientific Research Applications

Biosensing Applications

3,5-Dinitro-N-phenylbenzamide has been used in the development of highly sensitive biosensors. For example, Karimi-Maleh et al. (2014) developed a biosensor based on a nanocomposite modified electrode for the simultaneous determination of glutathione and piroxicam. This biosensor exhibited strong electron mediating behavior and was successful in determining these analytes in real samples (Karimi-Maleh et al., 2014).

Environmental Applications

Yan et al. (2017) researched the decomposition of 3,5-dinitrobenzamide in aqueous solutions during UV/hydrogen peroxide and UV/titanium dioxide oxidation processes. This study is significant for understanding the removal of 3,5-dinitrobenzamide from wastewater and surface water, highlighting its environmental impact (Yan et al., 2017).

Photovoltaic Device Applications

Stylianakis et al. (2012) linked 3,5-dinitrobenzoyl chloride to graphene oxide nanosheets, using it as an electron acceptor material in bulk heterojunction photovoltaic devices. This application significantly improved the performance and efficiency of these devices (Stylianakis et al., 2012).

Medical Research Applications

Li et al. (2018) identified N-Benzyl 3,5-Dinitrobenzamides derived from PBTZ169 as potent antitubercular agents. These compounds showed excellent in vitro activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Li et al., 2018).

Polymer Science Applications

Zhukova et al. (2014) synthesized 3,5-diamino-N-phenylbenzamide and prepared thermoplastic polyimides based on it.

Scientific Research Applications of 3,5-Dinitro-N-phenylbenzamide

Biosensor Development

  • Highly Sensitive Biosensors : Karimi-Maleh et al. (2014) developed a high-sensitive biosensor using a FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor showed potent electron mediating behavior and was effective for determining glutathione and piroxicam in various samples. The study demonstrates the potential of 3,5-dinitro-N-phenylbenzamide in developing sensitive and selective biosensing tools for medical and environmental applications (Karimi-Maleh et al., 2014).

Environmental Science

  • Decomposition in Wastewater Treatment : Yan et al. (2017) investigated the decomposition of 3,5-dinitrobenzamide in aqueous solutions using UV/H2O2 and UV/TiO2 oxidation processes. The study highlighted the potential of these processes in decomposing organic contaminants like 3,5-dinitrobenzamide, which is significant for environmental remediation and water treatment technologies (Yan et al., 2017).

Photovoltaic Devices

  • Graphene Oxide Linkage for Improved Performance : Stylianakis et al. (2012) linked 3,5-dinitrobenzoyl chloride to graphene oxide nanosheets to create an electron acceptor material in bulk heterojunction photovoltaic devices. This innovation significantly improved the devices' performance, indicating the potential of 3,5-dinitro-N-phenylbenzamide derivatives in enhancing solar energy technologies (Stylianakis et al., 2012).

Medical Research

  • Antitubercular Agents : Li et al. (2018) identified N-Benzyl 3,5-Dinitrobenzamides derived from PBTZ169 as potent antitubercular agents. These compounds showed excellent in vitro activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, marking an important advancement in tuberculosis treatment (Li et al., 2018).

Polymer Science

  • Thermoplastic Polyimides Development : Zhukova et al. (2014) synthesized 3,5-diamino-N-phenylbenzamide and developed thermoplastic polyimides based on it. This research offers new insights into the design of polymeric materials with specific gas transport and physicochemical properties, potentially useful in various industrial applications (Zhukova et al., 2014).

Safety And Hazards

The safety data sheet for benzamide, a structurally similar compound, suggests that it may be harmful if swallowed and is suspected of causing genetic defects . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3,5-dinitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5/c17-13(14-10-4-2-1-3-5-10)9-6-11(15(18)19)8-12(7-9)16(20)21/h1-8H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIVGHFBGSNDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323290
Record name 3,5-Dinitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dinitro-N-phenylbenzamide

CAS RN

7461-51-0
Record name 3,5-Dinitro-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7461-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dinitrobenzanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitrobenzanilide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403513
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dinitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 71 g of aniline was added 22.3 g of powdery 3,5-dinitrobenzoyl chloride with stirring. Generation of heat was observed until the temperature reached 50° C. A yellowish orange paste was obtained. The paste was stirred for 10 minutes and, then, when the liquid reaction mixture was poured into 1 l of water and the mixture was rendered acidic by concentrated hydrochloric acid (35%), a white precipitate was formed. The precipitate was recovered by filtration and dried to obtain 23.58 g of 3,5-dinitrobenzanilide (the yield was 84.6%).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Duarte, Y Perez-Castillo, PN Andrade… - Journal of …, 2022 - downloads.hindawi.com
Fungal infections, including those caused by Candida spp., are recognized in immunocompromised individuals for their high rates of morbidity and mortality. Microorganism resistance …
Number of citations: 2 downloads.hindawi.com
E Keleş, B Aydıner, Y Nural, N Seferoğlu… - European Journal of …, 2020 - Wiley Online Library
A simple colorimetric and fluorimetric chemosensor 3,5‐dinitro‐(N‐phenyl)benzamide (DNBA), was synthesized for selective determination of cyanide anion in organic and aqueous …
KJ Wicht, JM Combrinck, PJ Smith… - Journal of medicinal …, 2016 - ACS Publications
Quinoline antimalarials target hemozoin formation causing a cytotoxic accumulation of ferriprotoporphyrin IX (Fe(III)PPIX). Well-developed SAR models exist for β-hematin inhibition, …
Number of citations: 27 pubs.acs.org
HHAM Hassan, EME Mansour, AMS Abou Zeid… - Chemistry Central …, 2015 - Springer
Background Antibiotics are biocides or products that inhibit the growth of microorganisms in the living cells and there are extensive works directed to develop efficient antimicrobial …
Number of citations: 11 link.springer.com
K Mao, G Fan, Y Liu, S Li, X You… - Beilstein Journal of …, 2013 - beilstein-journals.org
Low-valency titanium species, generated in situ by using Ti (OiPr) 4/2 cC 5 H 9 MgCl reagent, react with imines to give a titanium-imine complex that can couple with terminal alkynes to …
Number of citations: 9 www.beilstein-journals.org
M Ponikvar, JF Liebman - The chemistry of hydroxylamines, oximes …, 2009 - thevespiary.org
Analytical chemistry is a science with applications throughout medicine, industry, environment, and indeed, seemingly all of the sciences. Quoting from the 2007 WebSite of the Division …
Number of citations: 4 www.thevespiary.org
ABS Duarte, Y Perez-Castillo, PN Andrade… - Journal of …, 2022 - hindawi.com
Fungal infections, including those caused by Candida spp., are recognized in immunocompromised individuals for their high rates of morbidity and mortality. Microorganism resistance …
Number of citations: 0 www.hindawi.com
Z Zhang, YH Liu, X Zhang, XC Wang - Tetrahedron, 2019 - Elsevier
KMnO 4 -mediated oxidative Csingle bondN bond cleavage of tertiary amines producing secondary amine was introduced, which was trapped by electrophiles (acyl chloride and …
Number of citations: 11 www.sciencedirect.com
A Listiyana, NA Lestari, S Irawati… - Journal of Islamic …, 2019 - ejournal.uin-malang.ac.id
Chrysanthemum cinerariifolium (C. cinerariifolium) is an empirically proven medicinal plant that has anticancer activities. This study aimed to profile metabolites, and cytotoxic activity of …
Number of citations: 7 ejournal.uin-malang.ac.id

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